7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a methoxy group at the 7th position and a 1,1-dioxide group attached to the thiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of the compound 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is the Kir6.2/SUR1 channel , a type of ATP-sensitive potassium (KATP) channel . KATP channels are found in a variety of tissues, including endocrine, muscle, and neural tissues, where they couple the metabolic state of the cell to its electrical activity .
Mode of Action
The compound acts as a selective Kir6.2/SUR1 channel opener . It activates Kir6.2/SUR1 currents in a reversible manner, with an EC50 of 16 μmol/l . This activation is dependent on intracellular MgATP and can be abolished by mutation of a single residue in the Walker A motifs of either nucleotide-binding domain of SUR1 .
Biochemical Pathways
The activation of Kir6.2/SUR1 channels by the compound affects various biochemical pathways. In pancreatic β-cells, KATP channels link changes in blood glucose concentration to insulin secretion . In cardiac myocytes, increased KATP channel activity during ischemia may protect against myocardial damage by shortening the action potential . In vascular smooth muscle, KATP channels regulate vessel tone . And in skeletal muscle, they contribute to the enhanced K+ efflux and fatigue found during severe exercise .
Result of Action
The activation of Kir6.2/SUR1 channels by the compound has several molecular and cellular effects. For instance, it can inhibit insulin release from rat pancreatic islets . It also has no significant myorelaxant action on rat aortic rings in vitro .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of intracellular MgATP is necessary for the compound to activate Kir6.2/SUR1 channels . Additionally, the compound’s activity can be affected by the specific structural characteristics of the SUR1 subunit .
Biochemical Analysis
Biochemical Properties
7-Methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has been reported to interact with various enzymes and proteins. For instance, it has been evaluated as a KATP channel activator on the pancreatic endocrine tissue and the vascular smooth muscle tissue . It was found to be an effective and selective inhibitor of insulin release from rat pancreatic B cells . The compound’s activity is influenced by many functional groups attached to the ring, such as a halo, the group at 7 and 8 positions of the ring .
Cellular Effects
The compound has been reported to have various effects on different types of cells and cellular processes. For instance, it has been found to be a selective Kir6.2/SUR1 channel opener . This means that 7-Methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interactions with biomolecules and its effects on gene expression. For instance, it has been found to reversibly activate Kir6.2/SUR1 currents, an effect that was dependent on intracellular MgATP . This activation was abolished by mutation of a single residue in the Walker A motifs of either nucleotide-binding domain of SUR1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-aminobenzenesulfonamide derivatives.
Cyclization Reaction: The starting material undergoes a cyclization reaction with trimethyl orthoacetate to form the benzothiadiazine ring.
Methoxylation: The methoxy group is introduced at the 7th position through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxy group and other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like methanol, sodium methoxide, and various halogenating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Benzothiadiazine 1,1-dioxide: Lacks the methoxy group at the 7th position.
2H-1,2,4-Benzothiadiazine 1,1-dioxide: Different tautomeric form with distinct properties.
1,2,4-Benzothiadiazine 1,1-dioxide derivatives: Various derivatives with different substituents at various positions.
Uniqueness
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the methoxy group at the 7th position, which imparts specific pharmacological properties and enhances its activity compared to other benzothiadiazine derivatives .
Properties
IUPAC Name |
7-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-6-2-3-7-8(4-6)14(11,12)10-5-9-7/h2-5H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLAAJMVBSRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=NS2(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726339 | |
Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549495-12-7 | |
Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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